4-(1-Aminoethyl)-2,3-dimethylphenol
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Overview
Description
4-(1-Aminoethyl)-2,3-dimethylphenol is an organic compound with the molecular formula C10H15NO This compound is characterized by the presence of an aminoethyl group attached to a dimethylphenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-2,3-dimethylphenol can be achieved through several methods. One common approach involves the alkylation of 2,3-dimethylphenol with an appropriate aminoethylating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)-2,3-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, amines, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(1-Aminoethyl)-2,3-dimethylphenol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)-2,3-dimethylphenol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(1-Aminoethyl)phenol: This compound lacks the dimethyl groups present in 4-(1-Aminoethyl)-2,3-dimethylphenol, which may affect its chemical and biological properties.
2,3-Dimethylphenol: This compound lacks the aminoethyl group, making it less versatile in terms of chemical reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the aminoethyl and dimethyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
4-(1-aminoethyl)-2,3-dimethylphenol |
InChI |
InChI=1S/C10H15NO/c1-6-7(2)10(12)5-4-9(6)8(3)11/h4-5,8,12H,11H2,1-3H3 |
InChI Key |
OBGIFRRNJHYCQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)C(C)N |
Origin of Product |
United States |
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